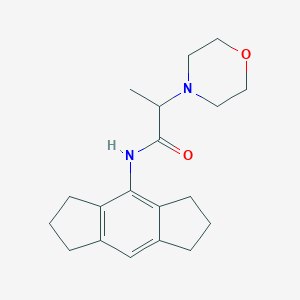
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(4-morpholinyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-(4-morpholinyl)propanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HU-210 and is a potent cannabinoid receptor agonist. HU-210 is a synthetic analog of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. HU-210 has been shown to have a much higher affinity for the cannabinoid receptors than THC, making it a valuable tool for studying the endocannabinoid system.
Mécanisme D'action
HU-210 acts as a potent agonist of the CB1 and CB2 receptors, binding to these receptors and activating them. This activation leads to a wide range of physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the activation of intracellular signaling pathways.
Biochemical and Physiological Effects
HU-210 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release, including the release of dopamine, glutamate, and GABA. HU-210 has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Additionally, HU-210 has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using HU-210 in lab experiments is its high affinity for the cannabinoid receptors. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using HU-210 is its potency, which can make it difficult to control the dose and can lead to unwanted side effects.
Orientations Futures
There are several future directions for research on HU-210. One area of interest is the development of new analogs of HU-210 with improved potency and selectivity for the cannabinoid receptors. Another area of interest is the study of the effects of HU-210 on the immune system, as it has been shown to have anti-inflammatory effects. Additionally, further research is needed to fully understand the mechanisms of action of HU-210 and its potential applications in the treatment of various diseases and conditions.
Méthodes De Synthèse
The synthesis of HU-210 involves several steps, including the reaction of 1,3-cyclohexadiene with 1,3-cyclohexadiene carboxylic acid to form 1,3-cyclohexadiene carboxylic acid anhydride. The anhydride is then reacted with 4-morpholinylpropanol to form the intermediate product, which is then reacted with 1,3-cyclohexadiene to form HU-210.
Applications De Recherche Scientifique
HU-210 has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a wide range of physiological processes. HU-210 has been used to study the endocannabinoid system, which is involved in regulating pain, appetite, mood, and memory.
Propriétés
Formule moléculaire |
C19H26N2O2 |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
N-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-2-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C19H26N2O2/c1-13(21-8-10-23-11-9-21)19(22)20-18-16-6-2-4-14(16)12-15-5-3-7-17(15)18/h12-13H,2-11H2,1H3,(H,20,22) |
Clé InChI |
JADBWJCNOZTILT-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCOCC4 |
SMILES canonique |
CC(C(=O)NC1=C2CCCC2=CC3=C1CCC3)N4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate](/img/structure/B232016.png)



![17-acetyl-17-hydroxy-10,13-dimethyl-16-methylene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B232027.png)


![N,N-dimethyl-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yloxy)ethanamine](/img/structure/B232032.png)


![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)
![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)
![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)
